马来酸单甲酯

科学研究应用

富马酸单甲酯在科学研究中有多种应用,特别是在医药和生物学领域:

作用机制

富马酸单甲酯通过激活核因子红系2相关因子2(NFE2L2)通路发挥作用。 该通路调节抗氧化蛋白的表达,这些蛋白质可以保护机体免受由损伤和炎症引起的氧化损伤 . 富马酸单甲酯通过激活NFE2L2,帮助减轻氧化应激和炎症,而这两者是多发性硬化症进展的关键因素 .

生化分析

Biochemical Properties

Monomethyl maleate is involved in various biochemical reactions. It can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst, via a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester

Molecular Mechanism

The molecular mechanism of Monomethyl maleate involves its synthesis from maleic anhydride and methanol . This process involves a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Monomethyl maleate is involved in the metabolic pathway of the production of polyvinyl alcohol

准备方法

合成路线和反应条件

富马酸单甲酯可以通过富马酸与甲醇的酯化反应合成。 反应通常在回流条件下使用强酸催化剂(如硫酸) . 反应过程如下:

富马酸+甲醇→富马酸单甲酯+水

工业生产方法

在工业环境中,富马酸单甲酯的生产涉及类似的酯化工艺,但规模更大。 反应条件经过优化,以确保产品的高产率和纯度。 工业生产中通常采用连续流动反应器和先进的纯化技术(如蒸馏和结晶) .

化学反应分析

反应类型

富马酸单甲酯会发生多种化学反应,包括:

氧化: 富马酸单甲酯可以被氧化生成富马酸。

还原: 它可以被还原生成琥珀酸。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

主要生成产物

氧化: 富马酸

还原: 琥珀酸

相似化合物的比较

富马酸单甲酯通常与其他用于治疗多发性硬化症的富马酸酯进行比较,如富马酸二甲酯和富马酸二罗昔美 . 以下是几个主要的比较要点:

类似化合物列表

- 富马酸二甲酯

- 富马酸二罗昔美

- Tecfidera(富马酸二甲酯的商品名)

- Vumerity(富马酸二罗昔美的商品名)

属性

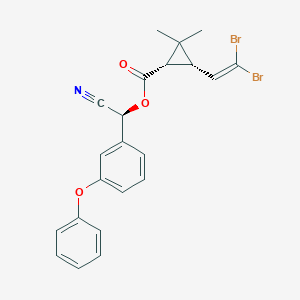

CAS 编号 |

3052-50-4 |

|---|---|

分子式 |

C5H6O4 |

分子量 |

130.10 g/mol |

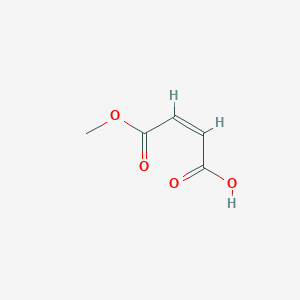

IUPAC 名称 |

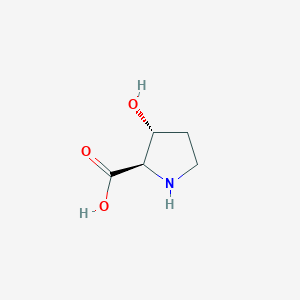

4-methoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7) |

InChI 键 |

NKHAVTQWNUWKEO-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC(=O)O |

手性 SMILES |

COC(=O)/C=C/C(=O)O |

规范 SMILES |

COC(=O)C=CC(=O)O |

熔点 |

144.5°C |

Key on ui other cas no. |

3052-50-4 2756-87-8 |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

(2Z)-2-Butenedioic Acid 1-Methyl Ester; (2Z)-2-Butenedioic Acid Monomethyl Ester ; ; Maleic Acid Methyl Ester; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; Hydrogen Methyl Maleate; Methyl Hydrogen (2Z)-2-Butendioate; Meth |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing monomethyl maleate?

A1: Monomethyl maleate is primarily synthesized through the esterification of maleic anhydride with methanol. This reaction can be carried out in various setups, including batch reactors [] and continuous production systems [, ]. The use of catalysts like sulfuric acid can enhance the reaction rate and yield [, ].

Q2: What challenges are associated with the industrial production of dimethyl maleate, and how do newer methods address them?

A2: Traditional methods for dimethyl maleate production often face issues like high catalyst consumption, uneven catalyst distribution in reaction towers, and limited energy efficiency. To tackle these challenges, innovative approaches have been developed, such as:

- Continuous production processes: Utilizing the waste heat from the esterification reaction to enhance energy efficiency [].

- Multi-stage methanol steam input: Optimizing methanol distribution and contact time within the reaction tower to improve yield and reduce production costs [, ].

- Fixed-bed reactors: Employing fixed-bed reactors with specific catalysts to enhance conversion rates and minimize catalyst replacement frequency [].

Q3: What is the molecular structure of monomethyl maleate, and how is it confirmed?

A3: Monomethyl maleate possesses a single ester group linked to the maleic acid backbone. Its structure is characterized by a carbon-carbon double bond, influencing its reactivity. Analytical techniques like 1H-NMR, 13C-NMR, and IR spectroscopy are employed to confirm the structure and study the compound's behavior [, ].

Q4: How does the presence of the double bond in monomethyl maleate influence its reactivity?

A4: The double bond in monomethyl maleate makes it susceptible to various reactions, including:

- Addition reactions: The double bond readily undergoes addition reactions, as evidenced by its reaction with sodium hypophosphite to modify wood properties [].

- Polymerization: Monomethyl maleate serves as a monomer in polymerization reactions with styrene, vinyl acetate, and methyl methacrylate, yielding polymers with distinct properties [, ].

- Isomerization: Under specific conditions and with appropriate catalysts, like hydrochloric acid, monomethyl maleate can undergo isomerization to form monomethyl fumarate [].

Q5: How does the esterification of maleic acid to form monomethyl maleate impact its properties?

A5: The esterification of maleic acid significantly influences its reactivity and physical characteristics. For instance, monomethyl maleate exhibits different fragmentation patterns compared to maleic acid during mass spectrometry analysis []. Furthermore, the presence of the ester group modifies its solubility and interaction with other molecules.

Q6: How is monomethyl maleate utilized in material science and polymer chemistry?

A6: Monomethyl maleate plays a crucial role as a building block in synthesizing various polymers. It's copolymerized with other monomers to create materials with specific properties:

- Cross-linked ultrathin films: Synthesized using layer-by-layer assembly with polymers like poly(allylamine hydrochloride), resulting in films with controlled thickness and selective permeability [, ].

- Water-reducing and slump-retaining agents: Used in concrete admixtures to enhance workability and performance [, ].

- Plant oil-based polymers: Reacting epoxidized soybean oil with monomethyl maleate produces monomers for environmentally friendly liquid molding resins [].

Q7: What are the potential applications of monomethyl maleate derivatives in the pharmaceutical industry?

A7: Derivatives of monomethyl maleate, like monomethyl fumarate (MMF), hold promise as therapeutic agents. MMF, synthesized via the isomerization of monomethyl maleate [, ], demonstrates antimicrobial activity against various microorganisms []. Research is ongoing to explore its potential in treating conditions like psoriasis and multiple sclerosis, focusing on developing prodrugs with improved bioavailability [].

Q8: How is monomethyl maleate used to study the stabilization mechanisms of poly(vinyl chloride)?

A8: Researchers utilized radioactively tagged monomethyl maleate in organotin stabilizers to investigate their interaction with poly(vinyl chloride) (PVC) []. This study revealed insights into the formation of associative complexes between the stabilizer and PVC, shedding light on the stabilization mechanism against degradation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。